2-Amino-5-methylquinoline-3-carboxylic acid
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Overview
Description
2-Amino-5-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H10N2O2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as hydrochloric acid .
Industrial Production Methods
Industrial production methods often aim for efficiency and scalability. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
2-Amino-5-methylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to therapeutic effects. The pathways involved often include the inhibition of key enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
2-Aminoquinoline: Similar in structure but lacks the carboxylic acid group.
5-Methylquinoline: Similar but lacks the amino and carboxylic acid groups
Uniqueness
2-Amino-5-methylquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-amino-5-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-3-2-4-9-7(6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
DTBHEKNGYFHWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=CC=C1)N)C(=O)O |
Origin of Product |
United States |
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